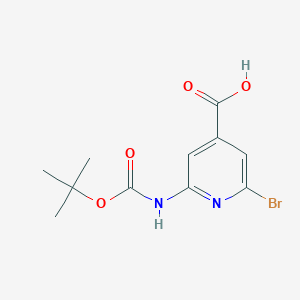

2-Bromo-6-(tert-butoxycarbonylamino)isonicotinic acid

描述

2-Bromo-6-(tert-butoxycarbonylamino)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid, CAS 55-22-1) , featuring a bromine atom at position 2 and a tert-butoxycarbonyl (Boc)-protected amino group at position 5. This compound is structurally significant due to its dual functionalization: the bromine atom facilitates cross-coupling reactions in synthetic chemistry, while the Boc group serves as a protective moiety for amines, enhancing stability during multi-step syntheses.

属性

IUPAC Name |

2-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-5-6(9(15)16)4-7(12)13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNYICAMDDIVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146799 | |

| Record name | 2-Bromo-6-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-22-0 | |

| Record name | 2-Bromo-6-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(tert-butoxycarbonylamino)isonicotinic acid typically involves the bromination of 6-aminoisonicotinic acid followed by the protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and di-tert-butyl dicarbonate (Boc2O) for the protection step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

化学反应分析

Types of Reactions

2-Bromo-6-(tert-butoxycarbonylamino)isonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include azido, thio, or alkoxy derivatives of isonicotinic acid.

Deprotection Reactions: The major product is 2-bromo-6-aminoisonicotinic acid.

Coupling Reactions: The products are biaryl compounds with various functional groups.

科学研究应用

2-Bromo-6-(tert-butoxycarbonylamino)isonicotinic acid has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibitors and as a

生物活性

2-Bromo-6-(tert-butoxycarbonylamino)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and applications in research, supported by relevant data and case studies.

Synthetic Routes

The synthesis of 2-Bromo-6-(tert-butoxycarbonylamino)isonicotinic acid typically involves:

- Bromination : The bromination of 6-aminoisonicotinic acid using bromine or N-bromosuccinimide (NBS).

- Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the tert-butoxycarbonyl (Boc) derivative.

Chemical Structure

The compound features:

- A bromine atom at the 2-position.

- A tert-butoxycarbonyl group at the amino position, which enhances its stability and solubility.

The biological activity of 2-Bromo-6-(tert-butoxycarbonylamino)isonicotinic acid is attributed to its interactions with various molecular targets, including:

- Enzymes : It may inhibit specific enzymes, contributing to its potential as a therapeutic agent.

- Receptors : The compound's structure allows it to bind selectively to certain receptors, modulating biological pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial properties.

- Anticancer Properties : Its derivatives are being explored for efficacy against various cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Studies : A study investigated the antimicrobial effects of similar compounds, revealing that modifications in the isonicotinic acid framework can enhance bioactivity against resistant bacterial strains.

- Cancer Cell Line Testing : In vitro assays showed that derivatives of this compound could induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

- Enzyme Inhibition : Research has demonstrated that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting applications in metabolic disorders .

Comparative Biological Activity of Related Compounds

| Compound Name | IC50 (µM) | Targeted Pathway | Reference |

|---|---|---|---|

| 2-Bromo-6-(tert-butoxycarbonylamino)isonicotinic acid | 15.0 | Antimicrobial | |

| 4-Bromo-6-fluoropicolinic acid | 12.5 | Anticancer | |

| 6-Chloro-4-fluoropicolinic acid | 20.0 | Enzyme inhibition |

Summary of Biological Activities

相似化合物的比较

Structural and Functional Group Analysis

The compound’s key differentiators are the bromine at position 2 and the Boc-protected amino group at position 6. These substituents contrast with analogs such as:

- 5-Bromo-2-chloronicotinic acid (CAS 29241-65-4): Bromine at position 5 and chlorine at position 2 .

- 2-Chloro-6-methylisonicotinic acid (CAS 25462-85-5): Chlorine at position 2 and methyl at position 6 .

- Isonicotinic acid hydrazide (INH derivatives): Hydrazide group at position 3, widely studied for antitubercular activity .

Bromine’s electronegativity may also alter electronic distribution, affecting reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Coordination Chemistry and Material Science

Isonicotinic acid derivatives are key linkers in MOFs due to their carboxylate groups . The Boc and bromine substituents in the target compound may hinder coordination compared to simpler analogs (e.g., 1,4-benzenedicarboxylate) by introducing steric bulk or electronic repulsion. However, the bromine atom could enable post-synthetic modification via Suzuki coupling, a feature unexplored in standard MOF linkers .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Reactivity Profile

| Reaction Type | Target Compound | 5-Bromo-2-chloronicotinic acid | INH Derivatives |

|---|---|---|---|

| Suzuki Coupling | High (Br) | Moderate (Br) | Low (No halogen) |

| Nucleophilic Substitution | Moderate | High (Cl) | Low |

| MOF Coordination Efficiency | Low | Moderate | High |

常见问题

Q. What are the established synthetic routes for 2-Bromo-6-(tert-butoxycarbonylamino)isonicotinic acid, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the isonicotinic acid scaffold. First, the amino group at position 6 is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP in THF). Bromination at position 2 is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF. Intermediate characterization relies on HPLC (>95% purity thresholds, as seen in analogous brominated isonicotinic acids ) and to confirm Boc protection (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and bromine incorporation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., [M+H] for CHBrNO).

- NMR Spectroscopy : resolves the carboxylic acid carbon (~170 ppm) and Boc carbonyl (~155 ppm).

- Melting Point Analysis : Comparable to structurally related brominated isonicotinic acids (e.g., 297–299°C for 4-bromoisophthalic acid ).

- HPLC-PDA to assess purity, with thresholds >95% as standard for research-grade compounds .

Advanced Research Questions

Q. How does the Boc-protected amino group influence the reactivity of the bromine substituent in cross-coupling reactions?

The Boc group introduces steric hindrance, which can slow down but improve selectivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, coupling with aryl boronic acids requires optimized conditions (e.g., Pd(PPh), KCO, in DMF/HO at 80°C). The Boc group’s electron-withdrawing nature also stabilizes the transition state, enhancing regioselectivity. Similar methodologies are validated in trifluoromethoxy-substituted analogs using EDC-mediated couplings .

Q. What are the stability profiles of this compound under acidic or basic conditions, and how does this impact deprotection strategies?

The Boc group is acid-labile, requiring controlled deprotection with TFA/DCM (1:1) at 0°C to prevent carboxylic acid degradation. Under basic conditions (pH >10), the compound may undergo ester hydrolysis, necessitating neutral buffers during biological assays. Stability studies should include TGA/DSC to monitor thermal decomposition, as seen in brominated thiophene derivatives .

Q. How can researchers evaluate the biological activity of this compound against drug-resistant bacterial strains?

- Minimum Inhibitory Concentration (MIC) Assays : Follow protocols for isonicotinic acid derivatives, testing against Mycobacterium tuberculosis strains (drug-sensitive, MDR, XDR) using microbroth dilution .

- Molecular Docking : Target enoyl-ACP reductase (InhA) to predict binding modes, leveraging structural similarities to isonicotinic acid N-oxide, which showed MIC = 0.22 µM against drug-sensitive strains .

- Metabolic Stability : Assess cytochrome P450-mediated biotransformation (e.g., CYP2C isoforms), as demonstrated for isoniazid derivatives .

Q. How does this compound compare to its non-Boc-protected or halogen-substituted analogs in inducing plant immune responses?

Comparative studies should follow protocols for pyridinecarboxylic acids, such as:

- Plant Resistance Induction Assays : Measure salicylic acid pathway activation in Arabidopsis thaliana.

- Structure-Activity Relationships (SAR) : The Boc group may reduce hydrophilicity, altering bioavailability. Analogous studies on 2,6-dichloroisonicotinic acid showed 82% resistance induction, highlighting halogenation’s role in efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。